Cas no 2098137-94-9 (2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile)

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile structure
2098137-94-9 structure
Product name:2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
CAS No:2098137-94-9
MF:C12H11FN4
Molecular Weight:230.240945100784
CID:5729237
PubChem ID:121210853

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • F2198-0532
    • starbld0028298
    • 2098137-94-9
    • 2-[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]acetonitrile
    • 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
    • AKOS026720946
    • 1H-Pyrazole-5-acetonitrile, 1-(2-fluoroethyl)-3-(3-pyridinyl)-
    • インチ: 1S/C12H11FN4/c13-4-7-17-11(3-5-14)8-12(16-17)10-2-1-6-15-9-10/h1-2,6,8-9H,3-4,7H2
    • InChIKey: CIXUIKQDVQNWDV-UHFFFAOYSA-N
    • SMILES: FCCN1C(CC#N)=CC(C2C=NC=CC=2)=N1

計算された属性

  • 精确分子量: 230.09677453g/mol
  • 同位素质量: 230.09677453g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 288
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.5Ų
  • XLogP3: 0.8

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Predicted)
  • Boiling Point: 425.5±45.0 °C(Predicted)
  • 酸度系数(pKa): 3.50±0.12(Predicted)

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2198-0532-1g
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
2098137-94-9 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-0532-0.25g
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
2098137-94-9 95%+
0.25g
$419.0 2023-09-06
TRC
F162796-100mg
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
2098137-94-9
100mg
$ 115.00 2022-06-05
TRC
F162796-1g
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
2098137-94-9
1g
$ 660.00 2022-06-05
TRC
F162796-500mg
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
2098137-94-9
500mg
$ 435.00 2022-06-05
Life Chemicals
F2198-0532-10g
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
2098137-94-9 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-0532-0.5g
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
2098137-94-9 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-0532-2.5g
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
2098137-94-9 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-0532-5g
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
2098137-94-9 95%+
5g
$1398.0 2023-09-06

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile 関連文献

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrileに関する追加情報

Introduction to 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile (CAS No. 2098137-94-9)

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 2098137-94-9, represents a promising candidate for further exploration in drug discovery and development. Its molecular architecture, featuring a combination of fluoroethyl, pyridinyl, and pyrazolyl groups, makes it an intriguing subject for synthetic chemists and biologists alike.

The fluoroethyl moiety in the molecule is particularly noteworthy, as fluorine-containing compounds are often employed in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The presence of a pyridin-3-yl group further contributes to the compound's complexity, providing potential interactions with biological targets such as enzymes and receptors. This dual functionality makes 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with various diseases. The pyrazol core is a well-known pharmacophore that has been extensively studied for its role in inhibiting kinases and other enzyme targets. The incorporation of a pyridin-3-yl group into the pyrazole framework enhances the compound's ability to interact with biological targets, making it an attractive candidate for further investigation.

One of the most compelling aspects of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is its potential application in the development of inhibitors for kinases, which are enzymes that play a crucial role in cell signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer, inflammatory disorders, and neurological conditions. The compound's ability to selectively target specific kinases could lead to the development of novel therapeutics with improved efficacy and reduced side effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of small molecules with biological targets with unprecedented accuracy. These computational tools have been instrumental in guiding the design and optimization of drug candidates like 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile. By leveraging these technologies, scientists can rapidly screen large libraries of compounds and identify those with the highest potential for therapeutic activity.

The synthesis of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it possible to construct such molecules with greater ease and efficiency. For instance, transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the rapid assembly of complex molecular frameworks.

Once synthesized, 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile can be subjected to rigorous biological testing to assess its activity against various targets. High-throughput screening (HTS) techniques have revolutionized drug discovery by enabling researchers to rapidly test thousands of compounds for their ability to modulate biological pathways. These techniques have been instrumental in identifying lead compounds for further development.

The potential applications of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile extend beyond kinase inhibition. Its unique structural features make it a versatile scaffold for designing compounds that can interact with other biological targets, such as receptors and ion channels. This versatility underscores the importance of investing in the development of such compounds, as they may serve as starting points for multiple drug candidates.

In conclusion, 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-y lacetonitrile (CAS No. 2098137 -94 -9) is a promising compound with significant potential in pharmaceutical research. Its complex structure and unique functional groups make it an attractive candidate for further exploration in drug discovery and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the fight against human disease.

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